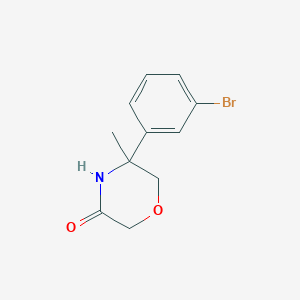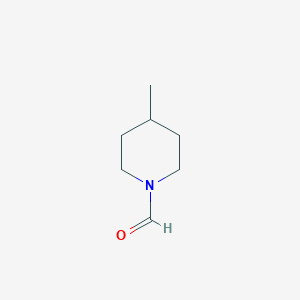
N-FORMYL-4-PIPECOLINE
Übersicht
Beschreibung
N-FORMYL-4-PIPECOLINE: is a chemical compound with the molecular formula C7H13NO . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-FORMYL-4-PIPECOLINE can be synthesized through the formylation of 4-methylpiperidine. One common method involves the reaction of 4-methylpiperidine with formic acid or formic acid derivatives under controlled conditions. The reaction typically requires a catalyst, such as a metal catalyst, to facilitate the formylation process .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of formic acid and 4-methylpiperidine in the presence of a dehydrating agent. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: N-FORMYL-4-PIPECOLINE undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form amines.
Substitution: It can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides, amines, and alcohols can be used under appropriate conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-FORMYL-4-PIPECOLINE has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: It is utilized in the production of polymers and other industrial chemicals
Wirkmechanismus
The mechanism of action of N-FORMYL-4-PIPECOLINE involves its interaction with specific molecular targets. It can act as a ligand for formyl peptide receptors (FPRs), which are G protein-coupled receptors involved in various cellular processes. Binding to FPRs can modulate inflammatory responses and other cellular pathways .
Vergleich Mit ähnlichen Verbindungen
N-FORMYLPIPERIDINE: Similar in structure but lacks the methyl group at the 4-position.
4-METHYLPIPERIDINE: Lacks the formyl group.
PIPERIDINE: The parent compound without any substituents
Uniqueness: N-FORMYL-4-PIPECOLINE is unique due to the presence of both the formyl and methyl groups, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Eigenschaften
Molekularformel |
C7H13NO |
|---|---|
Molekulargewicht |
127.18 g/mol |
IUPAC-Name |
4-methylpiperidine-1-carbaldehyde |
InChI |
InChI=1S/C7H13NO/c1-7-2-4-8(6-9)5-3-7/h6-7H,2-5H2,1H3 |
InChI-Schlüssel |
WCKITLGQGJSRBV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCN(CC1)C=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
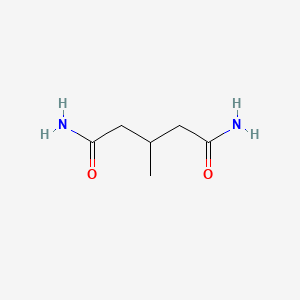
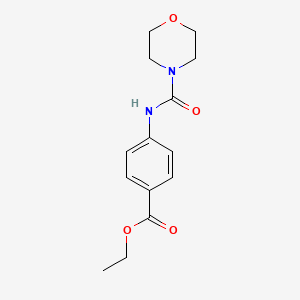
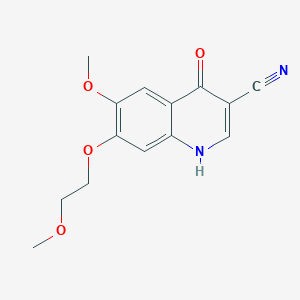
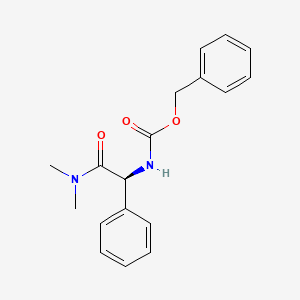

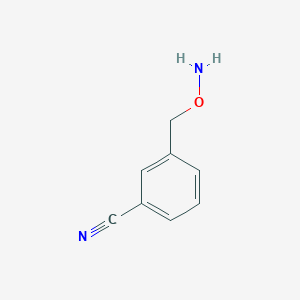
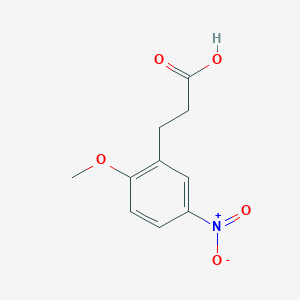
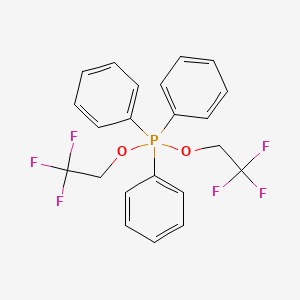
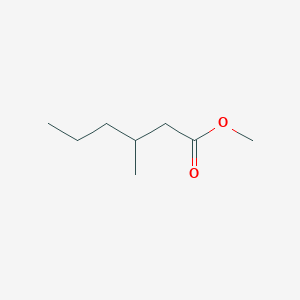
![N-[1-(3-chlorophenyl)-2-hydroxyethyl]-4-[5-chloro-2-(propan-2-ylamino)pyridin-4-yl]-1H-pyrrole-2-carboxamide](/img/structure/B8791545.png)
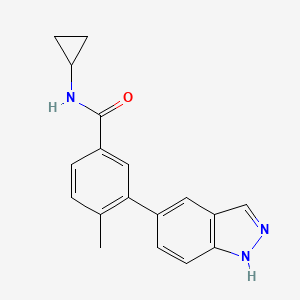

![l-[-]-4-Hydroxy-1-methylproline](/img/structure/B8791556.png)
